N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
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Overview
Description
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a synthetic organic compound that features a triazole ring, a phenyl group with an acetyl substituent, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Acetylation of the Phenyl Group: The phenyl group is acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Coupling Reaction: The triazole and acetylphenyl intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential antimicrobial, antifungal, or anticancer properties.
Materials Science: It can be incorporated into polymers or coordination frameworks to enhance their properties, such as conductivity or stability.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical interactions.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the acetylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: Similar structure but with a shorter carbon chain.
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)pentanamide: Similar structure but with a longer carbon chain.
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is unique due to its specific combination of functional groups, which allows for versatile chemical reactivity and a wide range of potential applications. The presence of both the triazole ring and the acetylphenyl group provides a balance of hydrophilic and hydrophobic properties, making it suitable for various scientific and industrial uses.
Biological Activity
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide (CAS No. 927639-58-5) is a compound that belongs to the class of substituted triazoles, specifically the 1,2,4-triazole derivatives. This article explores its biological activities, including anticancer effects, antimicrobial properties, and potential therapeutic applications.
- Molecular Formula : C14H16N4O2
- Molecular Weight : 272.30 g/mol
- CAS Number : 927639-58-5
1. Anticancer Activity
Research indicates that compounds containing the triazole moiety often exhibit significant anticancer properties. For instance, studies have shown that various triazole derivatives can induce apoptosis and inhibit cell proliferation in cancer cell lines. This compound has been evaluated for its potential against several cancer types.
Case Study :
A study evaluated the compound's effect on human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. The compound demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cell growth .
2. Antimicrobial Properties
The antimicrobial activity of triazole derivatives is well-documented. This compound has shown promising results against various bacterial strains.
Research Findings :
In vitro assays revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring and the acetamide group can enhance potency and selectivity.
Modification | Effect on Activity |
---|---|
Substitution at C-4 position | Increases anticancer activity |
Variation in acetamide chain length | Alters antibacterial efficacy |
The biological mechanisms underlying the activities of this compound include:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
- Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-(1,2,4-triazol-1-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10(18-9-15-8-16-18)7-14(20)17-13-5-3-12(4-6-13)11(2)19/h3-6,8-10H,7H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYUFCFJRIZRHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)C(=O)C)N2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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